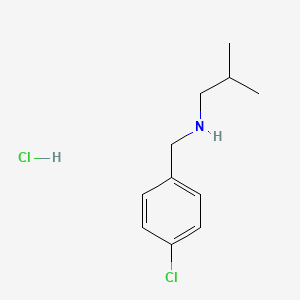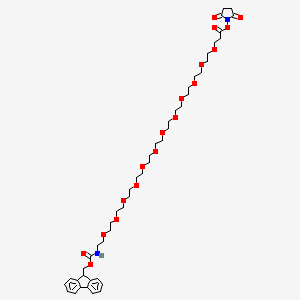
Fmoc-PEG12-NHS ester
描述
Fmoc-PEG12-NHS ester is a compound that contains an Fmoc-protected amine and an NHS ester. The PEG spacer in this compound increases its aqueous solubility, making it highly useful in various biochemical applications. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations. The NHS ester can be used to conjugate with primary and secondary amine-bearing molecules .
作用机制
Target of Action
Fmoc-PEG12-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are intended to be degraded by the ubiquitin-proteasome system .
Mode of Action
This compound acts as a linker in PROTACs, connecting two different ligands . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The compound’s interaction with its targets leads to the degradation of the target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking a ligand for an E3 ubiquitin ligase to a target protein, PROTACs can selectively degrade specific proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific proteins being targeted.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations . Additionally, the compound’s NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
生化分析
Biochemical Properties
Fmoc-PEG12-NHS ester plays a crucial role in the synthesis of PROTACs . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that selectively degrade target proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, connects these two ligands .
Cellular Effects
The primary cellular effect of this compound is its ability to facilitate the degradation of specific target proteins within cells . By linking a ligand for an E3 ubiquitin ligase to a ligand for the target protein, this compound enables the formation of PROTACs that can selectively degrade target proteins . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound itself does not directly interact with biomolecules or influence gene expression . When used in the synthesis of PROTACs, it enables the PROTACs to bind to both an E3 ubiquitin ligase and a target protein . This binding triggers the ubiquitin-proteasome system, leading to the degradation of the target protein .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily related to its role in the synthesis of PROTACs . The stability and degradation of the resulting PROTACs can vary depending on the specific ligands used and the conditions of the experiment .
Dosage Effects in Animal Models
As a linker used in the synthesis of PROTACs, this compound itself does not have dosage effects in animal models . The PROTACs synthesized using this compound can have dosage-dependent effects .
Metabolic Pathways
This compound is not involved in metabolic pathways . Its primary function is to serve as a linker in the synthesis of PROTACs .
Transport and Distribution
As a linker, it is primarily used in the synthesis of PROTACs and does not have known interactions with transporters or binding proteins .
Subcellular Localization
This compound does not have a specific subcellular localization . It is used in the synthesis of PROTACs, which can be localized to various compartments within the cell depending on the target protein .
准备方法
Synthetic Routes and Reaction Conditions
Fmoc-PEG12-NHS ester is synthesized through a series of chemical reactions involving the protection and deprotection of functional groupsThe reaction conditions often involve the use of organic solvents such as dichloromethane (DCM) and reagents like N,N’-dicyclohexylcarbodiimide (DCC) for the activation of carboxylic acids .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often exceeding 95%. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its suitability for research and industrial applications .
化学反应分析
Types of Reactions
Fmoc-PEG12-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester reacts with primary and secondary amines to form stable amide bonds.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, secondary amines, and solvents like DCM and dimethylformamide (DMF).
Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group
Major Products Formed
The major products formed from these reactions include amide-linked conjugates when reacting with amines and free amines upon deprotection of the Fmoc group .
科学研究应用
Chemistry
In chemistry, Fmoc-PEG12-NHS ester is used as a linker in solid-phase peptide synthesis (SPPS). It facilitates the attachment of peptides to solid supports, enabling the synthesis of complex peptide sequences .
Biology
In biological research, this compound is used to label proteins and other biomolecules. The NHS ester reacts with primary amines on proteins, allowing for the attachment of various probes and tags .
Medicine
In medicine, this compound is used in the development of drug delivery systems. The PEG spacer enhances the solubility and stability of drug conjugates, improving their pharmacokinetic properties .
Industry
Industrially, this compound is employed in the production of bioconjugates and functionalized surfaces. It is used to modify surfaces with bioactive molecules, enhancing their functionality in various applications .
相似化合物的比较
Similar Compounds
Fmoc-N-amido-dPEG12-NHS ester: Similar in structure but with different linker lengths and functionalities
Fmoc-aminooxy-PEG12-NHS ester: Contains an aminooxy group instead of an amine.
Sulfo-NHS-SS-biotin: A biotinylation reagent with a cleavable disulfide bond.
Uniqueness
Fmoc-PEG12-NHS ester is unique due to its combination of an Fmoc-protected amine and an NHS ester, along with a PEG spacer that enhances solubility. This makes it highly versatile for various applications in chemistry, biology, medicine, and industry .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H68N2O18/c49-43-9-10-44(50)48(43)66-45(51)11-13-53-15-17-55-19-21-57-23-25-59-27-29-61-31-33-63-35-36-64-34-32-62-30-28-60-26-24-58-22-20-56-18-16-54-14-12-47-46(52)65-37-42-40-7-3-1-5-38(40)39-6-2-4-8-41(39)42/h1-8,42H,9-37H2,(H,47,52) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKUPHFWWTZASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H68N2O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
937.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


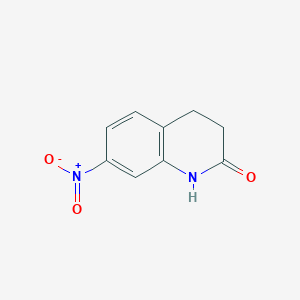
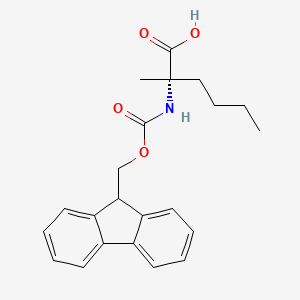
amine](/img/structure/B3117296.png)
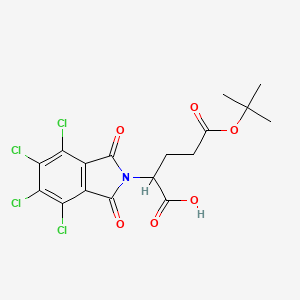
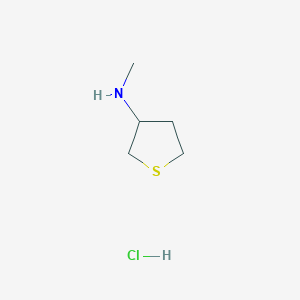
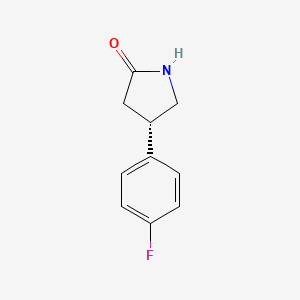
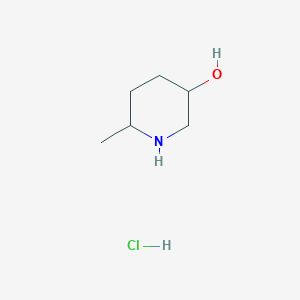
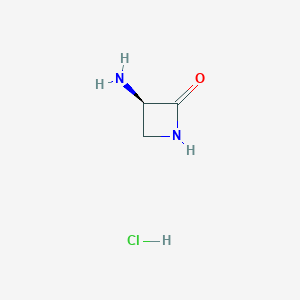
![(2S,3S)-2,3-Bis(benzoyloxy)-3-[(propan-2-YL)carbamoyl]propanoic acid](/img/structure/B3117331.png)
![butyl 3-[(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanoate](/img/structure/B3117337.png)
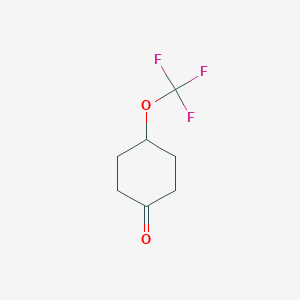
![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride](/img/structure/B3117344.png)
![2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane](/img/structure/B3117360.png)
